molecular formula C17H18O4 B033518 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol CAS No. 108957-72-8

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol

Cat. No. B033518
M. Wt: 286.32 g/mol
InChI Key: QEHTYBCDRGQJGN-SNAWJCMRSA-N
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Description

The compound “4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol” is also known as Pterostilbene . It has the empirical formula C16H16O3 and a molecular weight of 256.30 .


Molecular Structure Analysis

The molecular structure of “4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol” consists of a phenol group attached to a methoxy group and a dimethoxyphenyl group via an ethenyl bridge .


Physical And Chemical Properties Analysis

This compound has a melting point of 82-84 °C, a predicted boiling point of 446.7±40.0 °C, and a predicted density of 1.177±0.06 g/cm3 . Its pKa is predicted to be 10.02±0.31 .

Scientific Research Applications

Tautomerism and Structural Insights

The compound, along with similar structures, has been studied for its tautomerism and structural characteristics. The tautomerism in solution and solid state was determined by NMR spectroscopy, providing insights into the behavior of similar compounds under different conditions (Cornago et al., 2009).

Anticancer Potential

One of the analogues of the compound demonstrated significant anticancer properties, specifically against colon cancer. The study revealed that the compound induced apoptotic cell death through the activation of specific receptors and pathways, and inhibited tumor growth in mice (Zheng et al., 2015).

Photophysical Properties

The photophysical properties of similar diarylethenes, including absorption and fluorescence in different solvents, have been explored. These studies provide foundational knowledge that could be relevant for the development of materials and applications based on the photophysical characteristics of such compounds (Singh & Kanvah, 2001).

Lignin Model Compound Studies

The compound's analogues have been used as model compounds in studies related to the acidolysis of lignin, a key process in the understanding of lignin decomposition and potential applications in biofuel production and material science (Yokoyama & Matsumoto, 2010).

properties

IUPAC Name

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHTYBCDRGQJGN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol

CAS RN

108957-72-8
Record name 3,3',5'-Tri-O-methylpiceatannol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108957728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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